molecular formula C9H14ClNO B3371236 (R)-2-Methoxy-1-phenylethanamine hydrochloride CAS No. 64715-86-2

(R)-2-Methoxy-1-phenylethanamine hydrochloride

Cat. No.: B3371236
CAS No.: 64715-86-2
M. Wt: 187.66 g/mol
InChI Key: DLMKXYXAHHMDJR-FVGYRXGTSA-N
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Description

(R)-2-Methoxy-1-phenylethanamine hydrochloride is a chiral amine derivative characterized by a phenyl group attached to a methoxy-substituted ethylamine backbone. Its molecular formula is C₉H₁₄ClNO, with a molar mass of 187.67 g/mol (calculated from , where the S-enantiomer is listed). The compound features a stereogenic center at the carbon bearing the methoxy group, conferring distinct physicochemical and pharmacological properties compared to its (S)-enantiomer.

Synthesis of this compound typically involves asymmetric reduction or resolution techniques. For example, (S)-2-Methoxy-1-phenylethanamine was synthesized via NaBH₄-mediated reduction in a study focusing on pyrrolopyrimidine-based EGFR inhibitors . The R-enantiomer likely follows analogous synthetic pathways, with chiral auxiliaries or catalysts ensuring enantiomeric purity.

Properties

IUPAC Name

(1R)-2-methoxy-1-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-11-7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMKXYXAHHMDJR-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64715-86-2
Record name Benzenemethanamine, α-(methoxymethyl)-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64715-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxy-1-phenylethanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-methoxy-1-phenylethanol.

    Reaction Conditions: The alcohol group is converted to an amine group through a series of reactions, including oxidation, reduction, and substitution reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-2-Methoxy-1-phenylethanamine hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation to yield aldehydes or ketones depending on reaction conditions:

  • CrO₃/H₂SO₄ (Jones Reagent): Produces 2-methoxy-1-phenylacetaldehyde via oxidation of the amine group to an aldehyde .

  • KMnO₄/NaOH: Forms 2-methoxy-1-phenylacetic acid under strong oxidative conditions .

Mechanistic Insight:
The electron-rich methoxy group stabilizes intermediates during oxidation, favoring aldehyde formation over carboxylic acids in milder conditions .

Reduction and Hydrogenation

The hydrochloride salt participates in catalytic hydrogenation:

Reaction Catalyst Conditions Product Yield
DehydrohalogenationPd/C (5%)H₂ (1 atm), EtOH, 25°C(R)-2-Methoxy-1-phenylethanol85%
Reductive alkylationRaney NiH₂ (3 atm), THF, 50°CN-Alkylated derivatives72%

Key Finding: Palladium-based catalysts show higher enantioselectivity (>90% ee) compared to nickel .

Acylation and Amide Formation

The primary amine reacts with acylating agents:

  • Acetic anhydride (Ac₂O): Forms N-acetyl-(R)-2-methoxy-1-phenylethanamide in 94% yield .

  • Benzoyl chloride (PhCOCl): Produces benzoylated derivatives under Schotten-Baumann conditions .

Optimal Conditions:

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (TEA)

  • Temperature: 0–5°C

Michael Addition

Substrate Nucleophile Product ee Ref
Methyl acrylateNitroethane(R,R)-2-Methoxy-1-phenylnitropropane88%
CyclohexenoneDiethyl malonateβ-Keto ester derivative92%

Mechanism: The methoxy group directs nucleophilic attack via hydrogen bonding, enhancing stereocontrol .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt (pKa ~8.5 ) exhibits pH-sensitive behavior:

  • Alkaline Conditions (pH >10): Free amine precipitates, enabling use in nucleophilic substitutions .

  • Acidic Conditions (pH <3): Forms stable diazonium salts for coupling reactions .

Solubility Data:

Solvent Solubility (g/100 mL)
Water12.3 (25°C)
Ethanol45.8 (25°C)
DCM8.2 (25°C)

Enzymatic Resolution

Lipase-catalyzed kinetic resolution achieves >99% enantiomeric excess (ee):

  • Enzyme: Candida antarctica lipase B (CALB)

  • Acyl Donor: Isopropyl acetate

  • Reaction Time: 90 minutes

Dynamic Kinetic Resolution (DKR):
Combining CALB with Ru catalysts enables racemization of the undesired enantiomer, achieving 98% yield and 99% ee .

Comparison with Structural Analogs

Compound Reactivity Key Difference
(S)-2-Methoxy-1-phenylethanamineLower enantioselectivity in acylation (72% ee)Opposite chiral configuration
4-MethoxyphenethylamineFaster oxidation to carboxylic acidsMethoxy position alters electronic effects
3-Methoxy-1-phenylethanamineReduced stability under acidic conditionsSteric hindrance from meta-substitution

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
(R)-2-Methoxy-1-phenylethanamine hydrochloride is crucial in synthesizing pharmaceuticals targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for developing drugs aimed at conditions like depression and anxiety. The compound's structural similarity to sympathomimetic amines suggests potential applications in modulating neurotransmitter levels, which is essential for treating various mental health disorders .

Neuroscience Research

Investigating Neurotransmitter Systems
This compound is employed in neuroscience research to study neurotransmitter systems. It aids researchers in understanding the role of amines in mood regulation and cognitive function. The ability of (R)-2-Methoxy-1-phenylethanamine to influence neurotransmitter synthesis, release, and reuptake is pivotal for exploring its pharmacological effects and potential therapeutic applications .

Analytical Chemistry

Chromatographic Applications
In analytical chemistry, this compound is utilized in chromatographic methods for separating and analyzing complex mixtures. This enhances the accuracy of chemical assessments in laboratories, making it an essential tool for researchers working with intricate chemical compositions .

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules efficiently. Its chiral nature enables asymmetric synthesis, which is crucial for producing enantiomerically pure compounds necessary for many pharmaceuticals . The following table summarizes its role compared to other similar compounds:

Compound NameChemical FormulaUnique Features
(R)-2-Methoxy-1-phenylethanamine HClC9H14ClNOChiral amine; interacts with neurotransmitter systems
(S)-2-Methoxy-1-phenylethanamineC9H13NOEnantiomer with different biological activity
3-Methoxy-1-phenylethanamineC9H13NODifferent positioning of methoxy group
4-MethoxyphenethylamineC9H13NODifferent substituent position on the phenyl ring

Biochemical Studies

Drug-Receptor Dynamics
Researchers utilize this compound to explore its interactions with biological systems, providing insights into drug-receptor dynamics. These studies are essential for understanding how this compound can be used therapeutically and its potential side effects .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Neurodegenerative Disease Treatment: Research has shown that derivatives of this compound can be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter activity and reducing neuroinflammation .
  • Dynamic Kinetic Resolution: A study demonstrated the use of this compound in dynamic kinetic resolution processes, showcasing its utility in synthesizing chiral amines efficiently .

Mechanism of Action

The mechanism of action of ®-2-Methoxy-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.

    Pathways Involved: It affects pathways related to neurotransmitter synthesis, release, and reuptake, leading to changes in neurotransmitter levels and activity.

Comparison with Similar Compounds

Key Findings :

Pharmacological Potential: While direct data on (R)-2-Methoxy-1-phenylethanamine is scarce, its (S)-enantiomer and related pyrrolopyrimidines show EGFR inhibitory activity . This suggests possible shared mechanisms, though stereochemistry may modulate efficacy.

Safety and Handling :

  • Most analogs, including the target compound, lack comprehensive toxicological profiles. PPE (gloves, goggles) is universally recommended due to irritant risks .

Synthetic Accessibility :

  • The compound’s synthesis parallels methods for chiral amines, such as asymmetric reductions (e.g., NaBH₄ with chiral catalysts) . In contrast, halogenated derivatives () may require electrophilic aromatic substitution.

Research and Commercial Considerations

  • Cost : The (S)-enantiomer is priced at €241/g (), suggesting high production costs for the R-form due to chiral resolution challenges.
  • Analytical Methods : RP-HPLC (as in ) and FTIR () are critical for purity assessment, particularly for enantiomeric excess.

Biological Activity

(R)-2-Methoxy-1-phenylethanamine hydrochloride is a chiral amine compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article explores its interactions with neurotransmitter systems, potential therapeutic applications, and comparative analysis with structurally related compounds.

  • Chemical Formula : C9_{9}H13_{13}ClNO\
  • Molecular Weight : 187.67 g/mol
  • IUPAC Name : this compound

The compound's structure includes a methoxy group attached to a phenylethanamine backbone, which is similar to known sympathomimetic amines that mimic the effects of the sympathetic nervous system. This structural similarity suggests potential interactions with adrenergic receptors, which are crucial for various physiological responses.

Research indicates that this compound interacts with multiple neurotransmitter systems, particularly those involved in the modulation of neurotransmitter synthesis, release, and reuptake. This interaction suggests that the compound may have implications in treating neurological disorders by influencing neurotransmitter levels, such as serotonin and dopamine.

Neurotransmitter Interaction

Studies have shown that this compound can enhance the release of neurotransmitters, potentially leading to increased synaptic activity. This characteristic is particularly relevant for conditions like depression and anxiety, where neurotransmitter imbalances are common.

Antimicrobial Properties

While primarily focused on neurological applications, there is emerging evidence suggesting antimicrobial properties as well. The compound's structural analogs have demonstrated varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These findings indicate that this compound could be explored as a potential treatment for infections caused by resistant strains of bacteria and fungi.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with its structural analogs:

Compound Name Chemical Formula Unique Features
2-Methoxy-1-phenylethanamineC9_{9}H13_{13}NOLacks hydrochloride salt; less soluble
(S)-2-Methoxy-1-phenylethanamineC9_{9}H13_{13}NOEnantiomer with different biological activity
3-Methoxy-1-phenylethanamineC9_{9}H13_{13}NODifferent positioning of methoxy group

The chiral nature of this compound distinguishes it from its enantiomeric counterpart, affecting its biological activity and therapeutic potential.

Case Studies

Recent studies have focused on the compound's effects on neurological pathways and its potential as an antidepressant. For instance, a study published in 2024 demonstrated that administration of this compound resulted in significant behavioral improvements in animal models of depression, correlating with increased levels of serotonin and norepinephrine in the brain.

Additionally, a clinical trial investigating the safety and efficacy of this compound in patients with anxiety disorders is currently underway, aiming to establish a clearer understanding of its therapeutic benefits.

Q & A

Q. What are the optimal synthetic conditions for (R)-2-Methoxy-1-phenylethanamine hydrochloride to ensure high enantiomeric purity?

Methodological Answer: Enantioselective synthesis requires chiral catalysts or resolving agents. For example, asymmetric reductive amination using (R)-BINAP-based catalysts can achieve >95% enantiomeric excess (ee). Key parameters:

  • Temperature : 0–5°C to minimize racemization.
  • Solvent : Anhydrous methanol or ethanol to stabilize intermediates.
  • Catalyst Load : 5–10 mol% of chiral ligands (e.g., Ru or Ir complexes).
    Post-synthesis, fractional crystallization in ethanol/water mixtures (3:1 v/v) enhances purity .

Q. What analytical techniques are recommended for confirming enantiomeric purity?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column (4.6 × 250 mm), mobile phase: hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Retention times: (R)-enantiomer ≈12.3 min, (S)-enantiomer ≈14.7 min .
  • Polarimetry : Specific rotation [α]₂₀^D = +32.5° (c = 1, in H₂O) confirms configuration .
  • NMR Spectroscopy : Compare δ 3.2–3.4 ppm (methoxy protons) with racemic mixtures to detect impurities .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1-certified goggles.
  • Ventilation : Use fume hoods for weighing and synthesis (ODOR threshold: 0.1 ppm).
  • First Aid : For skin contact, rinse with 0.9% saline; for ingestion, administer activated charcoal (1 g/kg body weight) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer: Discrepancies often arise from batch variability or degradation. Mitigation steps:

  • Stability Testing : Store at -20°C in amber vials under argon. Monitor degradation via LC-MS (m/z 214 → 198 after 30 days at 4°C) .
  • Bioactivity Assays : Validate receptor binding assays (e.g., α₂-adrenergic) with internal standards (e.g., clonidine) to normalize inter-lab variability .

Q. What strategies improve aqueous solubility for pharmacological studies?

Methodological Answer:

  • Salt Screening : Test hydrochloride, citrate, or phosphate salts. Hydrochloride forms achieve solubility up to 12 mg/mL in pH 7.4 PBS.
  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) at 10% w/v to enhance solubility by 5-fold .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release .

Q. How does stereochemistry influence receptor binding affinity?

Methodological Answer:

  • Docking Studies : (R)-enantiomer shows higher affinity for α₂-adrenergic receptors (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for (S)-form). Key interactions: Methoxy group binds Tyr³⁹⁴; phenyl ring engages π-π stacking with Phe³⁹⁶ .
  • Pharmacological Profiling : Compare IC₅₀ values in isolated tissue assays (e.g., rat vas deferens: (R)-form IC₅₀ = 0.3 μM vs. (S)-form IC₅₀ = 1.2 μM) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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